N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was initially discovered as an antitumor agent and has since been investigated for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has highlighted the synthesis and evaluation of derivatives of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide for their potential antimicrobial and antifungal properties. For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of thiazole derivatives showing significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting their potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Another study conducted by Patel and Dhameliya (2010) corroborated these findings, indicating that certain synthesized compounds exhibited promising antibacterial activities, warranting further investigation as antimicrobials (Patel & Dhameliya, 2010).
Anticancer Research
The exploration into anticancer applications has also been significant. Kamal et al. (2011) designed and synthesized derivatives that displayed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. This study highlights the potential of these compounds in cancer treatment, with some demonstrating considerable efficacy in inhibiting cancer cell growth, partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).
Other Applications
Beyond antimicrobial and anticancer applications, research into the structural and chemical properties of similar compounds has provided insights into their potential uses in various scientific domains. Studies have detailed the synthesis, crystal structure, and pharmacological activities of related compounds, shedding light on their versatility and potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the investigation into the molecular structure and intermolecular interactions of related benzamide compounds further enriches the understanding of their potential in drug design and development (Karabulut et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
It’s likely that the compound binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication. The downstream effects can include slowed cell proliferation and induced cell death, particularly in rapidly dividing cells .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of CDK2. By disrupting cell cycle progression, the compound can potentially slow the growth of rapidly dividing cells. This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. Specific details about how these factors affect this compound are currently unknown .
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-4-3-6-14(16)18(21)19-15-12-13(8-9-17(15)25-2)20-10-5-11-26(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVVFLZNYLKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide |
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